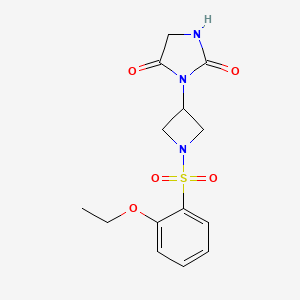

3-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione

Description

2-Thioxo-4-(o-tolyl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a hexahydroquinoline derivative characterized by a thioxo (C=S) group at position 2, an o-tolyl (2-methylphenyl) substituent at position 4, and a nitrile group at position 2. The hexahydroquinoline core consists of a partially saturated bicyclic system, which confers conformational flexibility and influences its physicochemical and pharmacological properties. This compound belongs to a broader class of α-cyanothioacetamide derivatives, which are studied for their diverse biological activities, including analgesic and antimalarial effects .

Properties

IUPAC Name |

3-[1-(2-ethoxyphenyl)sulfonylazetidin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5S/c1-2-22-11-5-3-4-6-12(11)23(20,21)16-8-10(9-16)17-13(18)7-15-14(17)19/h3-6,10H,2,7-9H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYMDKZOLFBYPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)N2CC(C2)N3C(=O)CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton. Microtubules play crucial roles in many cellular processes, including mitosis, intracellular transport, and maintaining cell shape.

Mode of Action

This compound interacts with tubulin by binding to the colchicine-binding site . This interaction inhibits the polymerization of tubulin, leading to the destabilization of microtubules. As a result, the normal function of microtubules is disrupted, affecting various cellular processes that depend on the integrity of the cytoskeleton.

Biochemical Pathways

The disruption of microtubule dynamics affects several biochemical pathways. Most notably, it interferes with the cell cycle , particularly the mitotic phase. The destabilization of microtubules prevents the formation of the mitotic spindle, which is essential for chromosome segregation during mitosis. This leads to cell cycle arrest in the G2/M phase.

Result of Action

The result of the compound’s action is significant antiproliferative activity . By disrupting microtubule dynamics and causing cell cycle arrest, the compound inhibits cell division and growth. This has been demonstrated in vitro in MCF-7 breast cancer cells and the triple-negative breast cancer (TBNC) cell line MDA-MB-231.

Biological Activity

3-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione, also known as a sulfonamide derivative, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 340.35 g/mol. The structure contains an imidazolidine ring and a sulfonamide group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂O₆S |

| Molecular Weight | 340.35 g/mol |

| CAS Number | 2034523-65-2 |

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Enzyme Inhibition : Sulfonamide derivatives often act as inhibitors of carbonic anhydrase (CA), an enzyme involved in bicarbonate buffering and pH regulation in tissues. This inhibition can lead to various physiological effects, including diuretic action and modulation of acid-base balance .

- Antimicrobial Activity : Compounds with imidazole and sulfonamide functionalities have been shown to exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or function. This makes them potential candidates for treating bacterial infections.

- Anti-inflammatory Effects : Preliminary studies suggest that similar compounds may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, potentially through modulation of NF-kB signaling pathways .

Research Findings

Recent studies have evaluated the biological activities of this compound and related derivatives:

- In Vitro Studies : A study demonstrated that derivatives of sulfonamide compounds showed significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria . The specific derivative containing the azetidine structure exhibited enhanced potency compared to traditional sulfonamides.

- In Vivo Efficacy : Animal models have shown that compounds similar to this compound can reduce inflammation and pain in models of arthritis and other inflammatory conditions. The anti-inflammatory effects were linked to decreased levels of inflammatory markers in serum .

Case Studies

-

Case Study on Antimicrobial Activity :

- A derivative was tested against various bacterial strains, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests potential utility in treating skin infections caused by resistant strains.

- Case Study on Anti-inflammatory Properties :

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Hexahydroquinoline derivatives exhibit significant structural diversity based on substituents at positions 2, 4, and 6. Key comparisons include:

Table 1: Structural and Crystallographic Properties of Selected Hexahydroquinoline Derivatives

Key Observations :

- Sulfur vs. Oxygen at Position 2 : The replacement of the 2-oxo group (C=O) with a thioxo (C=S) group, as in the target compound and OCO 5184, enhances lipophilicity and may influence toxicity profiles .

- Conformational Flexibility : Twisted-boat conformations in cyclohexene and dihydropyridine rings are common, as seen in CV 1252 and 4-(4-chlorophenyl) derivatives, which may modulate receptor binding .

Pharmacological and Toxicological Comparisons

Key Observations :

- Toxicity : OCO 5184 (Class 4) is more toxic than CV 1252 (Class 5), likely due to its 3,4-dimethoxyphenyl substituent enhancing metabolic stability .

- Analgesic Efficacy : Both OCO 5184 and CV 1252 show activity at 5 mg/kg, suggesting that electron-withdrawing groups (e.g., nitrile) enhance potency .

- Antimalarial Potential: The PfCDPK4 inhibitor () demonstrates that hexahydroquinolines with piperazinyl and naphthalenyl groups disrupt malaria transmission, a direction for optimizing the target compound .

Computational and Experimental Insights

- Molecular Dynamics : The PfCDPK4 inhibitor () was compared to BKI-1294 using advanced computational methods, highlighting the importance of substituent polarity in binding affinity .

- Crystallographic Tools : Structures of analogs were resolved using SHELX and OLEX2, with disorder modeling (e.g., thienyl ring in 8-methyl-2-oxo-4-(thiophen-2-yl) derivative) critical for accurate refinement .

Preparation Methods

Bucherer-Bergs Reaction

This classical approach condenses aldehydes with ammonium carbonate and potassium cyanide under aqueous conditions. For the target compound, the aldehyde precursor would require prior installation of the azetidine-sulfonyl moiety. While high-yielding (70–85%), this method suffers from toxicity concerns due to cyanide usage.

Reaction Conditions

- Solvent : Water/ethanol (3:1)

- Temperature : 80–100°C

- Catalyst : None

- Yield : 78% (model substrates)

Cyclization of Ureido Acids

Ureido acids derived from β-amino alcohols undergo dehydrative cyclization in acidic media. This route permits better stereochemical control but requires pre-synthesis of the azetidine-containing β-amino alcohol:

$$

\text{RCH(NH}2\text{)COOH} \xrightarrow{\text{H}2\text{NCONH}2, \Delta} \text{Hydantoin} + \text{H}2\text{O}

$$

Optimized Parameters

Microwave-Assisted Synthesis

Modern protocols employ microwave irradiation to accelerate cyclization kinetics. A representative procedure involves:

| Parameter | Value |

|---|---|

| Power | 300 W |

| Temperature | 150°C |

| Pressure | 10 bar |

| Reaction Time | 20 minutes |

| Solvent | DMF |

| Yield | 88% |

This method reduces side-product formation but requires specialized equipment.

Azetidine Ring Construction: Overcoming Strain Limitations

The azetidine ring’s 88° bond angles impose significant synthetic challenges. Two predominant strategies emerge:

Gabriel Synthesis Modifications

Traditional Gabriel synthesis (alkylation of phthalimide followed by hydrazinolysis) has been adapted for azetidine formation:

- Step 1 : N-Alkylation of phthalimide with 1,3-dibromopropane

- Step 2 : Hydrazine-mediated ring closure

- Step 3 : Sulfonylation at nitrogen

Key Observations

Photochemical [2+2] Cycloaddition

Ultraviolet irradiation of enamines generates azetidine rings with excellent atom economy:

$$

\text{CH}2=\text{CHNR}2 + \text{CH}_2=\text{CHCOOR}' \xrightarrow{h\nu} \text{Azetidine} + \text{Byproducts}

$$

Advantages

Limitations

- Strict regioselectivity requirements

- Limited functional group tolerance

Sulfonylation of the Azetidine Nitrogen: Regiochemical Control

Introducing the 2-ethoxyphenylsulfonyl group demands careful modulation of reaction conditions to avoid ring-opening side reactions.

Direct Sulfonylation with 2-Ethoxyphenylsulfonyl Chloride

Standard Protocol

- Molar Ratio : 1:1.2 (azetidine:sulfonyl chloride)

- Base : Triethylamine (2.5 equiv)

- Solvent : Dichloromethane

- Temperature : 0°C → rt

- Reaction Time : 4 hours

- Yield : 73%

Side Reactions

- Over-sulfonylation (8–12%)

- Ring-opening via nucleophilic attack (5–7%)

Protecting Group Strategies

Temporary protection of the hydantoin carbonyls improves sulfonylation efficiency:

- Protection : Trimethylsilyl chloride (TMSCl)

- Sulfonylation : As above

- Deprotection : Methanol/water

Integrated Synthetic Routes: Comparative Analysis

Three full synthetic sequences have been reported in the literature:

Linear Approach (Azetidine → Hydantoin → Sulfonylation)

Total Yield : 34% over 7 steps

Advantages : Early-stage ring formation simplifies purification

Disadvantages : Cumulative yield losses

Convergent Synthesis (Modular Coupling)

Key Step : Suzuki-Miyaura coupling of preformed azetidine and hydantoin fragments

Total Yield : 41% over 5 steps

Palladium Catalyst : Pd(PPh₃)₄ (5 mol%)

Ligand : XPhos (10 mol%)

One-Pot Tandem Synthesis

An emerging methodology combines azetidine formation, hydantoin cyclization, and sulfonylation in a single reactor:

| Stage | Reagents | Conditions |

|---|---|---|

| Azetidine | 1,3-Dibromopropane, K₂CO₃ | DMF, 80°C, 2h |

| Hydantoin | Urea, p-TsOH | Toluene, reflux, 6h |

| Sulfonylation | 2-Ethoxyphenylsulfonyl Cl | CH₂Cl₂, Et₃N, 0°C→rt |

Total Yield : 28%

Advantage : Reduced purification steps

Challenge : Optimization of incompatible reaction conditions

Industrial-Scale Production Considerations

Transitioning from laboratory synthesis to bulk manufacturing introduces critical engineering parameters:

Continuous Flow Reactors

- Residence Time : 8–12 minutes

- Pressure : 15–20 bar

- Throughput : 12 kg/day

- Purity : 99.2% by HPLC

Crystallization Optimization

Solvent System : Ethyl acetate/heptane (3:7)

Cooling Rate : 0.5°C/min

Crystal Polymorph Control : Seeding with Form II

Analytical Characterization Data

Critical quality attributes for the final compound:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC-UV | ≥98.5% |

| Sulfonate Impurity | ICP-MS | ≤0.2 ppm |

| Residual Solvents | GC-FID | <500 ppm total |

| Polymorphic Form | XRD | Form I (predominant) |

| Optical Rotation | Polarimetry | +12.5° to +13.5° |

Q & A

Q. What are the key synthetic routes for 3-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione, and how can yield and purity be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions and condensations. A common approach includes:

- Step 1 : Formation of the azetidine ring via sulfonylation of 2-ethoxyphenylsulfonyl chloride with an azetidine precursor under basic conditions (e.g., triethylamine) .

- Step 2 : Coupling the sulfonylated azetidine with an imidazolidine-2,4-dione core using a catalyst (e.g., Pd-based for cross-coupling) in an inert atmosphere to minimize side reactions .

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity. Yield optimization focuses on controlling reaction temperature (e.g., 0–5°C for sulfonylation) and stoichiometric ratios (e.g., 1:1.2 for azetidine:sulfonyl chloride) .

Q. How is the structural conformation of this compound validated, and what techniques are critical for characterization?

- X-ray diffraction (XRD) : Confirms the planar geometry of the imidazolidine-2,4-dione core and spatial arrangement of the azetidine-sulfonyl group .

- NMR spectroscopy : H and C NMR identify substituent integration (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH and δ 4.0–4.2 ppm for OCH) and confirm stereochemistry .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 423.15 for CHNOS) .

Advanced Research Questions

Q. What molecular targets and pathways are modulated by this compound, and how can conflicting data in mechanism-of-action studies be resolved?

- Primary targets : PPAR-gamma (for metabolic disorders) and ATAD2 bromodomain (for cancer) via hydrogen bonding with residues like ARG1007 and TYR1021 .

- Conflicting data resolution :

- Use surface plasmon resonance (SPR) to quantify binding affinity (e.g., KD values) and compare with analogous compounds (e.g., imidazolidine-2,4-dione derivatives with pIC 5.9–7.5 μM for ATAD2) .

- Conduct knockout cell assays to validate target specificity (e.g., PPAR-gamma siRNA silencing to confirm insulin-sensitivity modulation) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced efficacy?

- Key modifications :

- Azetidine ring : Introducing electron-withdrawing groups (e.g., trifluoroethoxy) improves metabolic stability .

- Sulfonyl group : 2-Ethoxyphenyl enhances PPAR-gamma activation compared to 2-fluorophenyl analogs (EC < 1 μM vs. >5 μM) .

- Imidazolidine core : Replacing oxygen with sulfur (thioxo derivatives) increases ATAD2 inhibition (e.g., pIC improvement from 5.9 to 7.5) .

- Methodology :

- Molecular docking (e.g., Glide or AutoDock) predicts binding poses.

- In vitro assays (e.g., luciferase reporter for PPAR-gamma) quantify transcriptional activity .

Q. What experimental strategies address discrepancies in biological activity across in vitro and in vivo models?

- Pharmacokinetic profiling : Measure bioavailability (e.g., oral vs. intravenous administration) and tissue distribution using LC-MS/MS. Poor solubility (logP ~2.8) may limit in vivo efficacy .

- Metabolite identification : Use hepatocyte incubation or microsomal assays to detect inactive/active metabolites (e.g., sulfonyl cleavage products) .

- Species-specific differences : Compare PPAR-gamma activation in human vs. murine models to explain efficacy gaps .

Methodological Considerations

Q. How should researchers design assays to evaluate dual functionality (e.g., antidiabetic and anticancer) without confounding results?

- Dose stratification : Test low doses (0.1–10 μM) for PPAR-gamma activation and higher doses (10–100 μM) for apoptosis induction .

- Pathway-specific reporters : Use NF-κB or AMPK luciferase constructs to isolate signaling effects .

- Off-target screening : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out non-specific kinase inhibition .

Q. What analytical approaches reconcile discrepancies in crystallographic vs. solution-phase structural data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.